

Application Notes: Radical Addition and Cyclization Reactions of 1,6-Enynes

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Compound of Interest

Compound Name: *Nona-1,3-dien-5-yne*

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Introduction

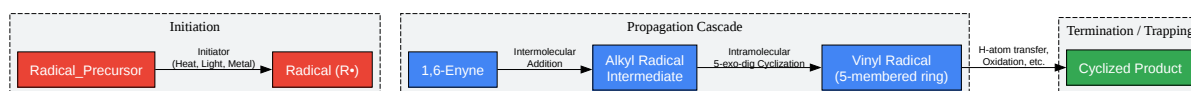
The radical addition and subsequent cyclization of 1,6-enynes represent a powerful and versatile strategy in modern organic synthesis for the construction of carbo- and heterocyclic ring systems.[1] These cascade reactions allow for the rapid assembly of complex molecular architectures from simple, readily available starting materials, often forming multiple carbon-carbon or carbon-heteroatom bonds in a single step.[2][3] The high reactivity and unique selectivity of the radical intermediates involved make this methodology particularly valuable for synthesizing five-membered rings, which are core structures in numerous natural products and pharmaceutical agents.[4][5] Recent advancements have expanded the scope of these reactions through the development of photoredox catalysis, transition-metal catalysis, and metal-free initiation systems, enhancing their efficiency, selectivity, and environmental sustainability.[5][6][7]

General Mechanistic Pathway

The fundamental mechanism of a 1,6-enyne radical cascade reaction involves three key stages: initiation, propagation, and termination.

- **Initiation:** A radical species ($R\cdot$) is generated from a suitable precursor. This can be achieved through various methods, including thermal decomposition of an initiator (e.g., AIBN), redox processes involving transition metals, or photoredox catalysis.
- **Propagation:**

- Intermolecular Addition: The initial radical ($R\cdot$) adds to the less hindered terminal position of the alkene moiety of the 1,6-enyne, generating a new alkyl radical intermediate.[2]
- Intramolecular Cyclization: This alkyl radical undergoes a highly regioselective intramolecular cyclization onto the alkyne. The 5-exo-dig pathway is kinetically favored, leading to the formation of a five-membered ring containing a vinyl radical.[8]
- Termination/Trapping: The vinyl radical is then quenched or trapped by a hydrogen atom donor, a radical trapping agent, or through an oxidative/reductive process to yield the final cyclized product and regenerate the radical chain carrier.[9]



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Figure 1: General mechanism of 1,6-enyne radical cyclization.

Application Notes: Key Methodologies

Visible-Light Photoredox Catalysis

Visible-light photoredox catalysis has emerged as a mild and powerful tool for initiating radical reactions.[6] In this approach, a photocatalyst, typically an iridium or ruthenium complex, absorbs visible light and engages in single-electron transfer (SET) processes to generate radical species from stable precursors under ambient conditions.[6][7]

A notable application is the hydroalkylative cyclization of 1,6-enynes using radical precursors like dimethyl malonate.[6] This method provides access to functionalized pyrrolidine and tetrahydrofuran derivatives.[6] The reaction proceeds via a hydrogen atom transfer (HAT) process or an electron transfer mechanism, initiated by the photoexcited catalyst.[6]

Table 1: Examples of Photoredox-Catalyzed Hydroalkylative Cyclization of 1,6-Enynes[6]

Entry	1,6-Enyne Substrate (Tether)	Radical Precursor	Product	Yield (%)
1	N-Tosyl	Dimethyl Malonate	Alkylated Pyrrolidine	85
2	N-Boc	Dimethyl Malonate	Alkylated Pyrrolidine	75
3	Oxygen	Dimethyl Malonate	Alkylated Tetrahydrofuran	66
4	N-Tosyl	β -Ketoester	Acylated Pyrrolidine	81
5	N-Tosyl (Terminal Alkyne)	Dimethyl Malonate	Alkylated Pyrrolidine	46

Reaction conditions typically involve an Ir(III) photocatalyst, the 1,6-enyne, the radical precursor, and a solvent under visible light irradiation.[6]

Transition Metal-Catalyzed Reactions

Transition metals like copper, iron, and nickel are frequently used to catalyze radical cyclizations of 1,6-enynes.[4][10][11] These metals can facilitate the generation of radicals through redox processes and influence the selectivity of the reaction.

For instance, a copper-catalyzed system using tert-butyl hydroperoxide (TBHP) as both an oxidant and an oxygen atom source enables the synthesis of complex tricyclic cyclopropane derivatives from 1,6-enynes.[10] In a different approach, nickel catalysis under photochemical conditions allows for the radical alkylcyanation of 1,6-enynes with isonitriles, which serve as both alkyl radical precursors and cyanide sources to form functionalized γ -lactams.[4] Iron-catalyzed systems, often using NaBH₄ and air, provide an inexpensive and low-toxicity method for redox radical cyclizations.[11]

Table 2: Examples of Transition Metal-Catalyzed 1,6-Enyne Cyclizations

Entry	Catalyst System	Radical Source	Key Transformation	Product Type	Ref.
1	CuCl / TBHP	TBHP	Oxidative Cascade Cyclization	Tricyclic Cyclopropane	[10]
2	Ni(cod) ₂ / Light	Isonitrile	Alkylcyanation/Cyclization	γ-Lactam	[4]
3	FeCl ₃ / NaBH ₄ / Air	Substrate/Redox	Hydroxylation/Cyclization	Hydroxylated Cyclopentane	[11]
4	CuCl / O ₂	Tosylhydrazide	Desulfonylative Cyclization	Dihydronaphthalenone	[1]

Metal-Free Cascade Reactions

To improve the sustainability and practicality of synthesis, metal-free radical cyclization methods have been developed.[5] These reactions often rely on inexpensive and environmentally benign reagents to initiate the radical cascade. Common initiators include peroxides like tert-butyl hydroperoxide (TBHP) or potassium persulfate (K₂S₂O₈), which generate radicals upon thermal decomposition.[3][12][13]

These methods have been successfully applied to synthesize a variety of valuable structures. For example, the reaction of 1,6-enynes with aldehydes, mediated by TBHP and PivOH, yields tricyclic fluorene derivatives.[3][14] Similarly, using sulfonyl hydrazides in water allows for the switchable and selective synthesis of different lactam scaffolds without the need for a metal catalyst.[5][15]

Table 3: Examples of Metal-Free 1,6-Enyne Cyclizations

Entry	Initiator/Mediator	Radical Source	Key Transformation	Product Type	Ref.
1	TBHP / PivOH	Aldehyde	Acyl-Radical Cascade	Tricyclic Fluorene	[3][14]
2	K ₂ S ₂ O ₈	NaI	Diiodo Cyclization	Diiodonated γ -Lactam	[12]
3	(NH ₄) ₂ S ₂ O ₈	Sulfonyl Hydrazide	Sulfonyl-Radical Cascade	Lactam	[5][15]
4	tert-Butyl Nitrite	I ₂ / TBN	Iodonitrosylative Cyclization	Functionalized Pyrrolidine	[16][17]

Experimental Protocols

Protocol 1: Visible-Light-Mediated Radical Hydroalkylative Cyclization of a 1,6-Enyne

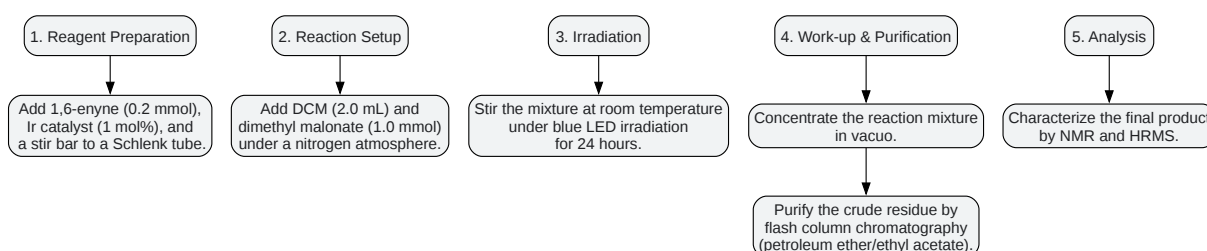
This protocol is adapted from the procedure described by Zhu, S. et al. in The Journal of Organic Chemistry (2023).[6][7]

Objective: To synthesize an alkylated pyrrolidine derivative via photoredox-catalyzed radical cyclization.

Materials:

- N-allyl-N-(4-methyl-N-(prop-2-yn-1-yl)phenylsulfonamido)benzenesulfonamide (1,6-enyne substrate, 0.2 mmol, 1.0 equiv)
- Dimethyl malonate (Radical precursor, 1.0 mmol, 5.0 equiv)
- Ir(dtbbpy)(ppy)₂PF₆ (Photocatalyst, 0.002 mmol, 0.01 equiv)
- Dichloromethane (DCM, 2.0 mL)

- Schlenk tube (10 mL)
- Blue LEDs (460-470 nm)
- Magnetic stirrer



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Figure 2: Experimental workflow for photoredox cyclization.

Procedure:

- To a 10 mL Schlenk tube equipped with a magnetic stir bar, add the 1,6-enyne substrate (0.2 mmol, 1.0 equiv) and Ir(dtbbpy)(ppy)₂PF₆ (0.002 mmol, 1 mol%).
- Evacuate and backfill the tube with nitrogen gas three times.
- Under a nitrogen atmosphere, add anhydrous dichloromethane (2.0 mL) followed by dimethyl malonate (1.0 mmol, 5.0 equiv) via syringe.
- Seal the tube and place the reaction mixture approximately 5 cm from a blue LED lamp.
- Stir the reaction at room temperature for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

- Upon completion, remove the solvent under reduced pressure using a rotary evaporator.
- Purify the resulting crude residue by flash column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to afford the desired product.
- Characterize the purified product by ^1H NMR, ^{13}C NMR, and high-resolution mass spectrometry (HRMS).

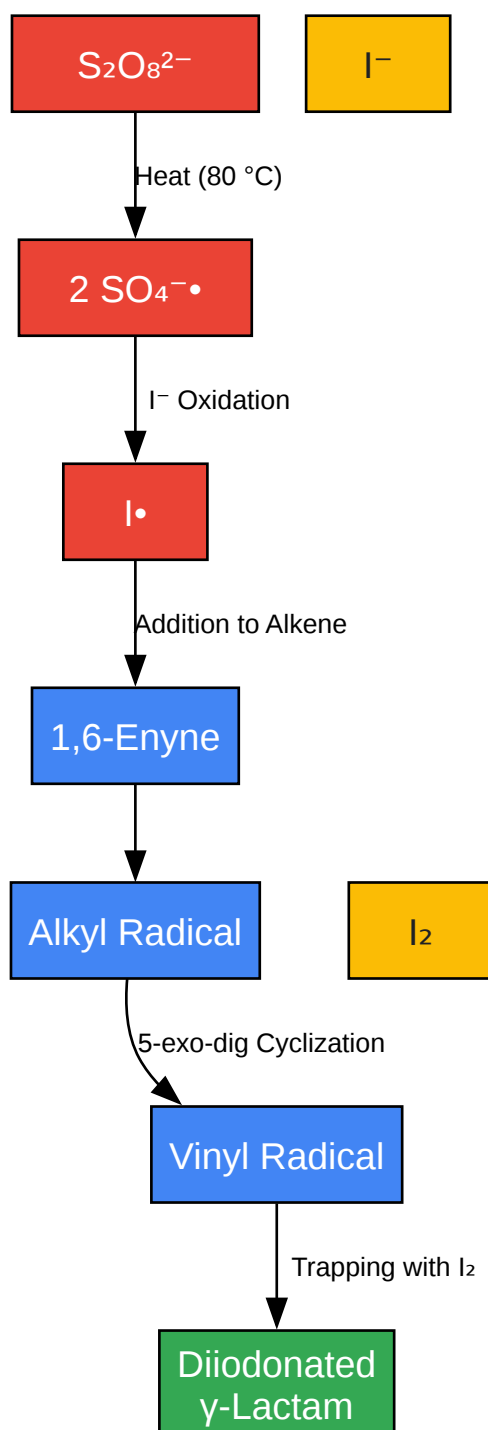
Protocol 2: $\text{K}_2\text{S}_2\text{O}_8$ -Mediated Metal-Free Diiodo Cyclization of a 1,6-Enyne

This protocol is adapted from the procedure described by Wu, X. et al. in The Journal of Organic Chemistry (2023).[12]

Objective: To synthesize a diiodonated γ -lactam via a metal-free radical cascade reaction.

Materials:

- N-allyl-4-methyl-N-(3-phenylpropionyl)benzenesulfonamide (1,6-enyne substrate, 0.2 mmol, 1.0 equiv)
- Iodine (I_2 , 0.3 mmol, 1.5 equiv)
- Potassium persulfate ($\text{K}_2\text{S}_2\text{O}_8$, 0.4 mmol, 2.0 equiv)
- 1,4-Dioxane (2.0 mL)
- Water (H_2O , 0.5 mL)
- Sealed tube (10 mL)
- Magnetic stirrer and heating plate



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Figure 3: Proposed mechanism for diiodo cyclization.

Procedure:

- Add the 1,6-enyne substrate (0.2 mmol, 1.0 equiv), iodine (0.3 mmol, 1.5 equiv), and potassium persulfate (0.4 mmol, 2.0 equiv) to a 10 mL sealed tube containing a magnetic stir bar.
- Add 1,4-dioxane (2.0 mL) and water (0.5 mL) to the tube.
- Seal the tube tightly and place the reaction vessel in a preheated oil bath at 80 °C.
- Stir the reaction mixture for 12 hours.
- After cooling to room temperature, quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃ (10 mL).
- Extract the aqueous layer with ethyl acetate (3 x 10 mL).
- Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
- Filter the mixture and concentrate the filtrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel (petroleum ether/ethyl acetate) to yield the diiodonated γ-lactam.
- Characterize the product using appropriate spectroscopic methods (NMR, HRMS).

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